

# (5-Chloropyrazin-2-yl)methanol CAS number

## 72788-94-4

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

Cat. No.: B1592522

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An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol (CAS: 72788-94-4)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Chloropyrazin-2-yl)methanol, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling. The structure herein is tailored to logically present the scientific narrative of this compound, from its fundamental properties to its pivotal role in the synthesis of antiviral therapeutics.

## Core Identity and Physicochemical Characteristics

(5-Chloropyrazin-2-yl)methanol is a substituted pyrazine derivative recognized for its utility as a versatile intermediate. The presence of a chlorine atom, a primary alcohol, and the pyrazine core offers multiple reaction sites for molecular elaboration, making it a valuable scaffold in the synthesis of complex pharmaceutical agents.

Its key properties are summarized below for rapid assessment and experimental planning.

Property	Value	Source(s)
CAS Number	72788-94-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	144.56 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	(5-chloropyrazin-2-yl)methanol	<a href="#">[2]</a>
Synonyms	2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-2-pyrazinemethanol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Off-white to light yellow solid	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	62-63 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	255.7 ± 35.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Density	1.422 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
pKa	12.39 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[5]</a>

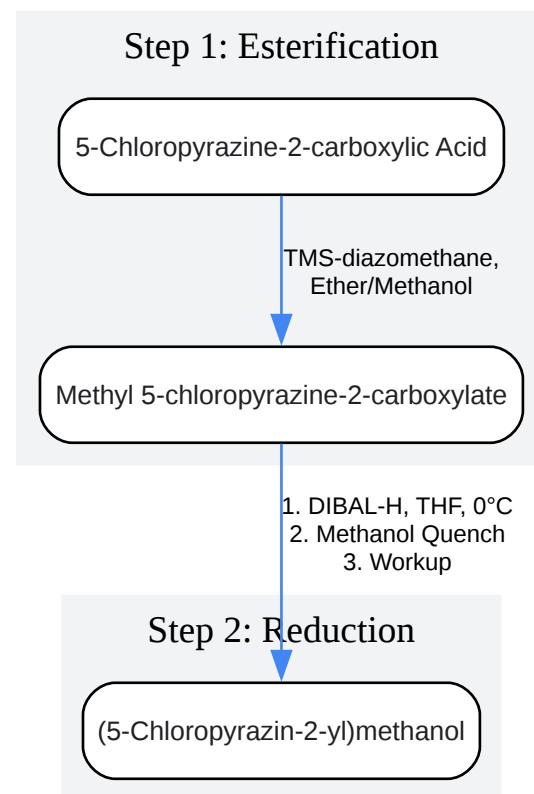
## Laboratory-Scale Synthesis: A Validated Protocol

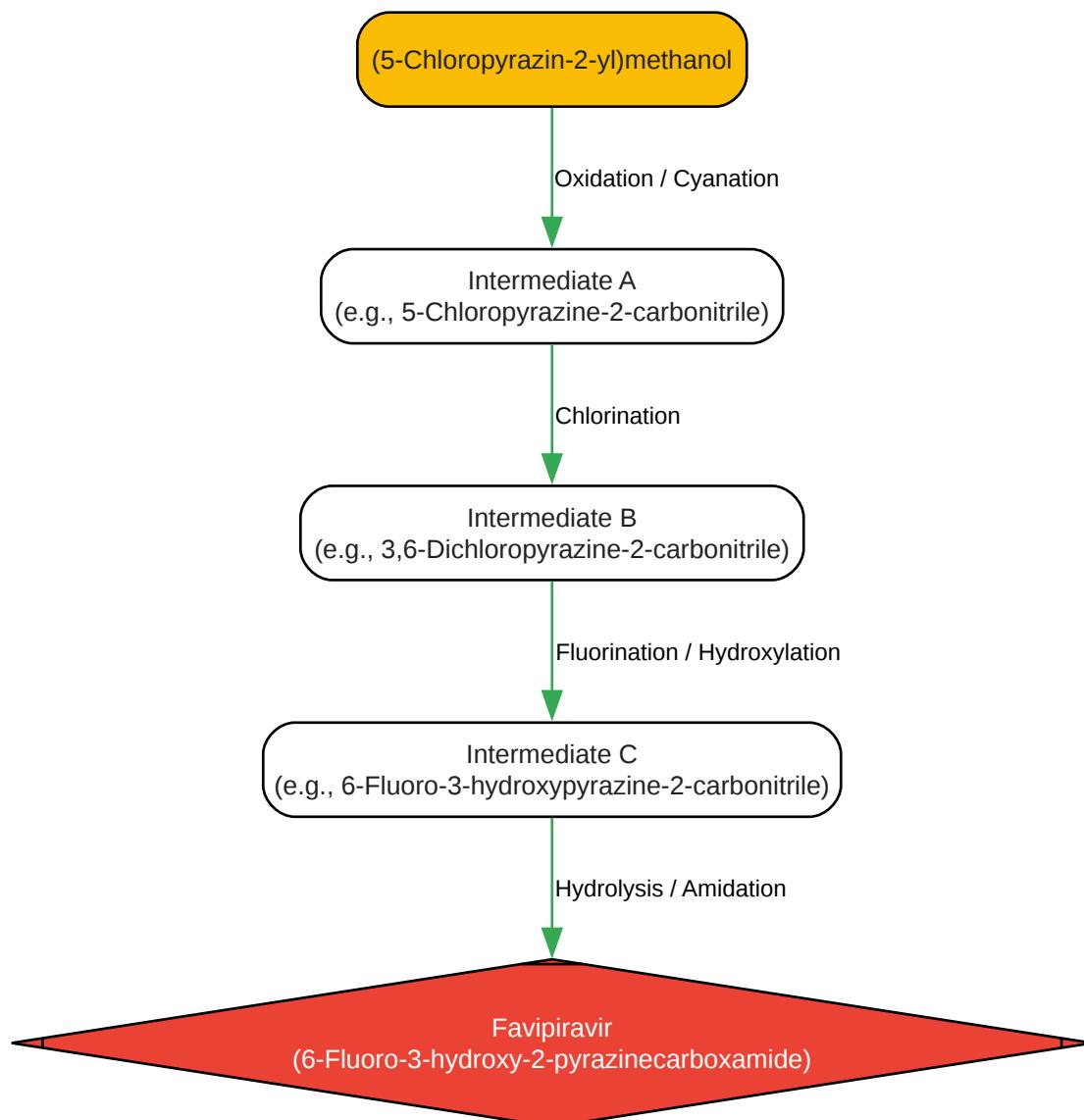
The most common and reliable route to synthesize **(5-Chloropyrazin-2-yl)methanol** involves the reduction of a more oxidized precursor, typically the corresponding methyl ester. This two-step process, starting from 5-chloropyrazine-2-carboxylic acid, is favored for its high yield and straightforward execution.

### Causality Behind Experimental Choices:

- **Esterification First:** The initial conversion of the carboxylic acid to its methyl ester (Step 1) is crucial. Carboxylic acids can react with many reducing agents, leading to side reactions. The ester is a less reactive, more "protected" functional group that directs the reducing agent to selectively target the carbonyl carbon. Trimethylsilyldiazomethane is an efficient and mild methylating agent for this purpose.
- **Choice of Reducing Agent:** Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the reduction (Step 2). It is a powerful yet selective hydride donor that can reduce esters

to primary alcohols efficiently at low temperatures (0 °C). This low temperature is key to preventing over-reduction or other side reactions. Quenching with methanol, followed by a tartrate salt solution, is a standard workup procedure to neutralize excess DIBAL-H and break up aluminum salt complexes, facilitating product extraction.





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